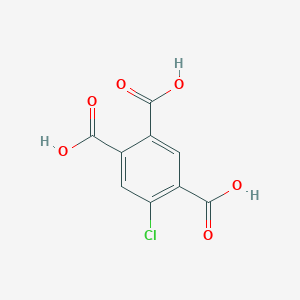

5-chlorobenzene-1,2,4-tricarboxylic acid

Description

Properties

IUPAC Name |

5-chlorobenzene-1,2,4-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO6/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJGAQHIJKRZHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)Cl)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-chlorobenzene-1,2,4-tricarboxylic acid can be synthesized through the oxidation of 5-chloro-1,2,4-trimethylbenzene. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl groups to carboxylic acid groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chlorobenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of acid catalysts.

Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

Esterification: Acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) are used to facilitate the reaction.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting carboxylic acids to alcohols.

Major Products Formed

Substitution Reactions: Products depend on the substituent introduced.

Esterification: Formation of esters.

Reduction: Formation of alcohols.

Scientific Research Applications

Pharmaceutical Applications

5-Chlorobenzene-1,2,4-tricarboxylic acid is utilized in the synthesis of various pharmaceutical compounds. Its tricarboxylic structure allows it to act as a building block for developing drugs that target metabolic pathways.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the tricarboxylic acid structure have led to compounds that inhibit tumor growth in vitro. These findings suggest potential therapeutic applications in oncology.

Agricultural Applications

This compound is also significant in agriculture as a precursor for herbicides and pesticides. The chlorinated benzene structure enhances the bioactivity of these agrochemicals.

Data Table: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Mode of Action | Target Pests |

|---|---|---|---|

| Herbicide A | 5-Chlorobenzene derivative | Inhibits photosynthesis | Broadleaf weeds |

| Herbicide B | Tricarboxylic acid derivative | Disrupts cell division | Grassy weeds |

Environmental Applications

The compound has been studied for its role in environmental remediation. Its ability to chelate heavy metals makes it useful in soil and water treatment processes.

Case Study: Heavy Metal Remediation

In a study conducted on contaminated soils, the application of this compound significantly reduced levels of lead and cadmium. The chelation mechanism prevents metal ions from bioaccumulating in plants and animals.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of various chemicals and materials.

Data Table: Industrial Uses

| Industry | Application | Benefits |

|---|---|---|

| Chemical Manufacturing | Synthesis of dyes | Enhanced color stability |

| Plastics Production | Polymer additives | Improved material properties |

| Textile Industry | Dyeing agents | Brightness and fastness |

Mechanism of Action

The mechanism of action of 5-chlorobenzene-1,2,4-tricarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially affecting their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

- 5-Hydroxybenzene-1,2,4-tricarboxylic acid : Replaces chlorine with a hydroxyl group, altering polarity and hydrogen-bonding capacity .

- 5-Nitrobenzene-1,3-dicarboxylic acid : Features a nitro group and fewer carboxyl groups, influencing reactivity in coupling reactions .

- Trimethyl 5-methoxybenzene-1,2,4-tricarboxylate : Methoxy and ester groups reduce acidity compared to the free carboxylic acid form .

- 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTCA): A phosphonated aliphatic analog used in corrosion inhibition .

Physical and Chemical Properties

Substituent Effects on Acidity and Solubility

- Chlorine vs. Hydroxyl : The chloro group’s electron-withdrawing nature increases the acidity of adjacent carboxylic groups compared to the hydroxyl analog. However, the hydroxyl group’s hydrogen-bonding capacity may enhance aqueous solubility .

- Nitro and Methoxy Groups : Nitro groups (strong electron withdrawal) further amplify acidity, while methoxy groups (electron donation) reduce it, as seen in ester derivatives .

Research Findings and Gaps

- Synthesis Pathways : The hydroxy analog is synthesized via acetic acid-mediated reactions, suggesting that chloro-substituted variants might require similar conditions with adjusted catalysts or stoichiometry .

- Data Limitations : Direct studies on this compound are sparse; most inferences derive from substituent trends in related compounds.

Biological Activity

5-Chlorobenzene-1,2,4-tricarboxylic acid (C9H5ClO6) is an aromatic compound featuring three carboxylic acid groups and a chlorine substituent on the benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article reviews its biological activity, focusing on various studies that highlight its interactions with biological systems, degradation pathways, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Functional Groups : Three carboxylic acid groups (-COOH) and one chlorine atom (-Cl).

- Molecular Formula : C9H5ClO6.

- Molecular Weight : 232.58 g/mol.

The presence of the chlorine atom enhances the compound's reactivity compared to its non-chlorinated analogs, influencing its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, chlorinated derivatives have been observed to disrupt cell membranes or interfere with metabolic processes in microbial cells.

Toxicological Studies

Toxicological profiles of chlorinated compounds suggest that this compound may pose risks to human health and the environment. Animal studies indicate potential hepatotoxicity and nephrotoxicity associated with exposure to chlorinated benzene derivatives . Specifically, exposure to chlorobenzenes has been linked to liver damage and immunological effects in rodents .

Environmental Impact and Biodegradation

The degradation of chlorinated compounds in the environment is crucial for assessing their ecological impact. Studies have demonstrated that certain bacteria can metabolize chlorinated benzenes through specific enzymatic pathways:

- Microbial Degradation : Pseudomonas species have been identified as capable of degrading chlorinated aromatic compounds, including this compound. These bacteria utilize dioxygenases to initiate the breakdown of chlorinated structures into less harmful products .

- Bioremediation Potential : The ability of microorganisms to degrade such compounds suggests potential applications in bioremediation strategies for contaminated sites.

Case Study 1: Degradation by Pseudomonas spp.

A study explored the degradation of this compound using a pure culture of Pseudomonas putida. The results indicated a significant reduction in compound concentration over time, demonstrating the bacterium's ability to utilize the compound as a carbon source .

| Time (days) | Initial Concentration (mg/L) | Final Concentration (mg/L) | % Degradation |

|---|---|---|---|

| 0 | 100 | 100 | 0% |

| 7 | 100 | 60 | 40% |

| 14 | 100 | 20 | 80% |

Case Study 2: Toxicological Effects in Rodents

A toxicological assessment involved administering varying doses of chlorobenzene derivatives to Sprague-Dawley rats over a period of six weeks. The study found dose-dependent increases in liver weight and histopathological changes consistent with toxicity .

| Dose (mg/kg) | Liver Weight Increase (%) | Observed Effects |

|---|---|---|

| 0 | - | Control |

| 50 | +10 | Mild hepatocellular hypertrophy |

| 150 | +25 | Severe liver damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.